molecular formula C11H15BrN2O B1683365 UF010

UF010

Cat. No.: B1683365
M. Wt: 271.15 g/mol
InChI Key: BVQCFCYPFJOOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UF010 is a potent and selective inhibitor of histone deacetylases (HDACs), specifically targeting HDACs 1, 2, 3, and 8. It has shown significant promise in the field of cancer research due to its ability to inhibit cancer cell proliferation by modulating protein acetylation and gene expression .

Preparation Methods

UF010 can be synthesized through a series of chemical reactions involving the condensation of 4-bromo-benzoic acid with 2-butylhydrazide. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating under reflux conditions to facilitate the reaction

Chemical Reactions Analysis

UF010 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

UF010 has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-bromo-N'-butylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQCFCYPFJOOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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